molecular formula C14H19FN2O2 B5411527 methyl [4-(3-fluorobenzyl)-1-piperazinyl]acetate

methyl [4-(3-fluorobenzyl)-1-piperazinyl]acetate

Cat. No. B5411527
M. Wt: 266.31 g/mol
InChI Key: HWZADQIMDWKBPH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple chemical reactions, each of which needs to be understood in detail .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using various spectroscopic methods .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, etc. These properties can provide valuable information about the compound’s behavior under different conditions .

Mechanism of Action

The mechanism of action is particularly important for bioactive compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Information about a compound’s toxicity, flammability, environmental impact, etc. is crucial for handling and disposal .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, etc .

properties

IUPAC Name

methyl 2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-19-14(18)11-17-7-5-16(6-8-17)10-12-3-2-4-13(15)9-12/h2-4,9H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZADQIMDWKBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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